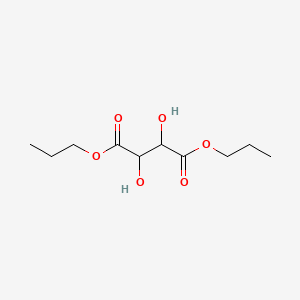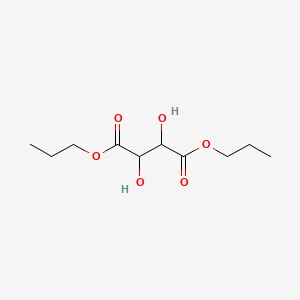
Dipropyl tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl tartrate is an organic compound with the molecular formula C10H18O6. It is a diester of tartaric acid, featuring two propyl groups attached to the carboxyl groups of tartaric acid. This compound is known for its chiral properties, making it valuable in various asymmetric synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
Dipropyl tartrate can be synthesized through the esterification of tartaric acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of tartaric acid to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
化学反応の分析
Types of Reactions
Dipropyl tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
科学的研究の応用
Dipropyl tartrate has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Its chiral properties make it useful in the study of enzyme interactions and stereospecific biological processes.
Medicine: It is employed in the synthesis of chiral drugs, where the specific enantiomeric form is crucial for the drug’s efficacy.
Industry: Used in the production of chiral catalysts and as a resolving agent for racemic mixtures.
作用機序
The mechanism of action of dipropyl tartrate in asymmetric synthesis involves its role as a chiral ligand. When used in conjunction with metal catalysts, such as titanium isopropoxide, it facilitates the formation of chiral products by inducing asymmetry in the reaction environment. This is particularly evident in reactions like the Sharpless epoxidation, where this compound helps produce enantiomerically pure epoxides.
類似化合物との比較
Similar Compounds
- Diisopropyl tartrate
- Diethyl tartrate
- Dimethyl tartrate
Comparison
Dipropyl tartrate is unique due to its specific propyl ester groups, which can influence the steric and electronic properties of the compound. Compared to diisopropyl tartrate, this compound may offer different reactivity and selectivity in certain reactions due to the longer alkyl chain. Diethyl and dimethyl tartrates, with shorter alkyl chains, may exhibit different solubility and reactivity profiles.
特性
CAS番号 |
4181-80-0 |
|---|---|
分子式 |
C10H18O6 |
分子量 |
234.25 g/mol |
IUPAC名 |
dipropyl 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |
InChIキー |
WCHBXSPACACNBJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C(C(C(=O)OCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


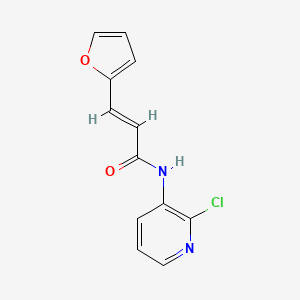
![{2-[(2,5-Dimethoxyphenyl)methylidene]diazen-2-ium-1-yl}[1-(2-oxo-2-phenylethyl)pyridin-4(1H)-ylidene]methanolate--hydrogen bromide (1/1)](/img/structure/B14161740.png)
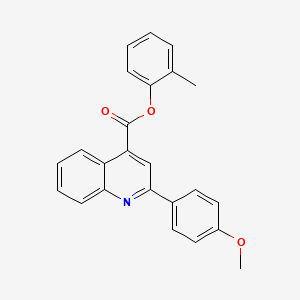
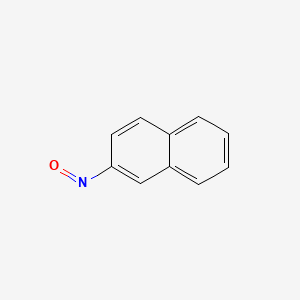
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14161754.png)
![1-(3,4-Dichlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14161764.png)
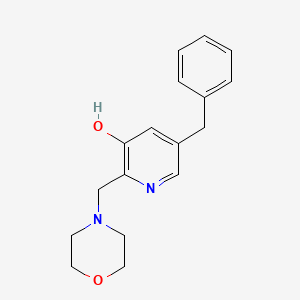
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)
![2-[(3-Pyridinylcarbonyl)amino]ethanesulfonic acid](/img/structure/B14161785.png)
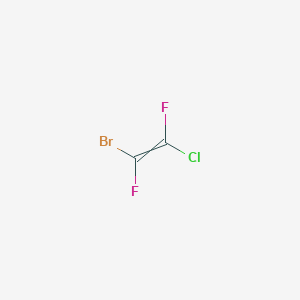
![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
